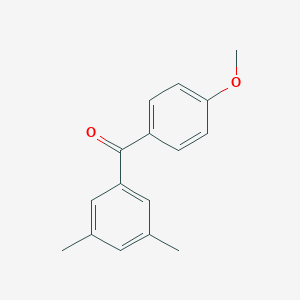

3,5-Dimethyl-4'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCOUFNXYZJBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641490 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-83-0 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone via Friedel-Crafts Acylation

An In-Depth Technical Guide for Chemical Research and Development

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Friedel-Crafts acylation of anisole with 3,5-dimethylbenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and a discussion on process optimization and safety. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-yield synthesis.

Introduction to Benzophenone Synthesis and Significance

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their rigid, three-dimensional structure and versatile electronic properties make them privileged scaffolds in various scientific domains. They are integral to the development of pharmaceuticals, acting as photo-cross-linking agents, and serving as key intermediates in the synthesis of more complex molecules. 3,5-Dimethyl-4'-methoxybenzophenone, in particular, combines the steric bulk of the dimethylated ring with the electron-donating influence of the methoxy group, making it a target of interest for creating compounds with specific pharmacological or photophysical properties.

The most reliable and widely adopted method for synthesizing such aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, catalyzed by a strong Lewis acid. This guide will focus on the practical application of this seminal reaction to produce the title compound with high purity and yield.

Reaction Mechanism and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.

The Electrophilic Aromatic Substitution Mechanism

The reaction can be dissected into three primary stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3,5-dimethylbenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion, which is resonance-stabilized. The formation of this intermediate is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich anisole molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the anisole ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it becomes complexed with the product), yielding the final 3,5-Dimethyl-4'-methoxybenzophenone product.

Caption: Mechanism of Friedel-Crafts Acylation.

Regioselectivity: The Role of the Methoxy Group

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. While both the ortho (position 2) and para (position 4) positions are activated, the acylation occurs almost exclusively at the para position. This high regioselectivity is primarily due to sterics; the large size of the incoming 3,5-dimethylbenzoyl group is significantly hindered by the adjacent methoxy group, making the attack at the less crowded para position much more favorable.

Stoichiometry of the Catalyst

A critical consideration in Friedel-Crafts acylation is that the Lewis acid catalyst is required in stoichiometric amounts, not catalytic quantities. This is because the product, a ketone, is also a Lewis base. The aluminum chloride strongly coordinates with the carbonyl oxygen of the newly formed benzophenone. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the limiting reagent. In practice, a slight excess (e.g., 1.1 to 1.3 equivalents) is often used to drive the reaction to completion and account for any deactivation by atmospheric moisture.

Materials and Methods

Reagents and Materials

Proper handling and quality of reagents are crucial for a successful outcome. Anhydrous conditions are essential as the Lewis acid catalyst is highly water-sensitive.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| 3,5-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | 23-25 | 227-228 | Corrosive, Lachrymator |

| Anisole (Methoxybenzene) | C₇H₈O | 108.14 | -37 | 154 | Flammable, Irritant |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 192.6 (subl.) | 180 (subl.) | Corrosive, Water-Reactive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive, Toxic |

| Sodium Bicarbonate (Sat. Soln) | NaHCO₃ | 84.01 | - | - | Mild Irritant |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | - | Hygroscopic |

Equipment Setup

The reaction should be conducted in a fume hood using oven-dried glassware assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Caption: Reaction setup and experimental workflow.

Step-by-Step Experimental Protocol

4.1 Reagent Preparation and Reaction Setup

-

Glassware: Ensure all glassware (three-neck round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried and assembled while hot under a stream of nitrogen or argon. Equip the flask with a magnetic stir bar.

-

Initial Charge: To the three-neck flask, add anisole (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to ensure effective stirring.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cooled solution. Causality: This addition is exothermic and adding it slowly to a cooled solution prevents overheating. AlCl₃ can form clumps, so ensure it is a fine powder for better dispersion.

-

Acyl Chloride Solution: In a separate dry flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to the dropping funnel. A slight excess of the acylating agent can help drive the reaction to completion.

4.2 Reaction Execution and Monitoring

-

Addition: Add the 3,5-dimethylbenzoyl chloride solution dropwise from the funnel to the stirred, cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: A slow, controlled addition prevents a surge in temperature and minimizes the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The mixture will typically darken and may become viscous.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in dilute HCl, extract with a small amount of ethyl acetate, and spot on a TLC plate. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material (anisole) and the appearance of a new, higher Rƒ spot indicates product formation.

4.3 Work-up and Product Isolation

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated hydrochloric acid (approx. 2-3 mL of HCl for every 1 g of AlCl₃). Causality: This is a highly exothermic and gas-evolving step. The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts into the aqueous layer.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM to recover any dissolved product.

-

Washing: Combine the organic extracts. Wash sequentially with:

-

1 M HCl solution (to remove any remaining basic aluminum salts).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Brine (saturated NaCl solution) to facilitate phase separation and remove bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4.4 Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization. A suitable solvent system is typically ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration.

Product Characterization

Confirming the identity and purity of the final product is essential.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 80-100 °C. This should be determined experimentally.

-

¹H NMR: Expect characteristic peaks for the aromatic protons. The two protons on the dimethylated ring will appear as a singlet, the single proton between them as another singlet, and the two sets of doublets for the A₂B₂ system of the methoxy-substituted ring. The methoxy and methyl groups will appear as sharp singlets.

-

¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon (~195 ppm) and distinct signals for all other aromatic and aliphatic carbons.

-

IR Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ is indicative of the conjugated ketone carbonyl group. C-O stretching for the ether will also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 240.29, corresponding to the molecular weight of the product.

Troubleshooting and Process Optimization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive (hydrated) AlCl₃. 2. Insufficient reaction time or temperature. 3. Loss of product during work-up. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. 2. Monitor reaction by TLC to confirm completion. 3. Ensure complete extraction and careful handling during washes. |

| Formation of Side Products | 1. Reaction temperature too high. 2. "Wet" solvent or reagents. 3. Cleavage of the methoxy group. | 1. Maintain strict temperature control, especially during addition. 2. Use anhydrous solvents and dry glassware meticulously. 3. Avoid excessive heating. |

| Product is Oily/Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify via column chromatography before recrystallization. 2. Ensure crude product is thoroughly dried under vacuum. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All operations must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

3,5-Dimethylbenzoyl chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

-

Aluminum Chloride: Is highly corrosive and reacts violently with water, releasing heat and HCl gas. Weigh and handle in a dry environment.

-

Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.

-

-

Waste Disposal: All organic and chlorinated waste must be disposed of in designated, labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts acylation provides a robust and efficient pathway for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone. By carefully controlling reaction parameters, particularly moisture exclusion and temperature, this procedure can be reliably executed to yield a high-purity product. The principles and techniques detailed in this guide serve as a solid foundation for researchers applying this critical C-C bond-forming reaction in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4'-methoxybenzophenone in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Dimethyl-4'-methoxybenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties, the known behavior of analogous benzophenone derivatives, and established theoretical principles. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers to ascertain precise solubility data in their own laboratory settings.

Introduction to 3,5-Dimethyl-4'-methoxybenzophenone

3,5-Dimethyl-4'-methoxybenzophenone is a diarylketone featuring a benzoyl group substituted with two methyl groups at the 3 and 5 positions, and a phenyl group substituted with a methoxy group at the 4' position. Its molecular structure, characterized by a largely nonpolar aromatic framework and a moderately polar carbonyl group, dictates its interactions with various solvents. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification processes such as crystallization, and formulation development in the pharmaceutical and materials science industries.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 3,5-Dimethyl-4'-methoxybenzophenone, we can examine the physicochemical properties of a closely related isomer, (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone (also known as Methoxyphenone), which shares the same molecular formula (C16H16O2) and similar structural motifs.[1] The data for this isomer, available from PubChem, serves as a strong foundation for our predictions.[1]

Table 1: Physicochemical Properties of (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone

| Property | Value | Source |

| Molecular Formula | C16H16O2 | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| XLogP3-AA | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The high XLogP3-AA value of 4 indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and good solubility in nonpolar organic solvents.[1] The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) imply that the molecule can interact with protic solvents, though it cannot form hydrogen bond networks as a donor.[1]

Based on these properties and the general principle of "like dissolves like," the following solubility profile is predicted for 3,5-Dimethyl-4'-methoxybenzophenone:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, chloroform, dichloromethane, ethyl acetate, and acetone. These solvents primarily interact with the solute through van der Waals forces and dipole-dipole interactions, which are favorable with the large aromatic structure and the carbonyl group of the benzophenone derivative.

-

Moderate Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While the molecule is largely nonpolar, the ketone and ether functionalities will have favorable interactions with these solvents.

-

Low to Moderate Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol. The potential for hydrogen bonding between the solvent's hydroxyl group and the solute's carbonyl and methoxy oxygens can promote solubility. However, the large nonpolar hydrocarbon portion of the molecule will limit extensive dissolution.

-

Insoluble: Expected in water. The strong lipophilic nature and the inability to disrupt the extensive hydrogen-bonding network of water will result in negligible solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium solubility (shake-flask) method is a reliable and widely accepted technique.[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Protocol

Materials and Equipment:

-

3,5-Dimethyl-4'-methoxybenzophenone (solute)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dimethyl-4'-methoxybenzophenone to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining suspended particles, centrifuge the aliquot at a high speed.

-

Filter the supernatant from the centrifuged sample through a syringe filter into a clean vial. This step is critical to ensure only the dissolved solute is measured.

-

-

Analysis:

-

Prepare a series of standard solutions of 3,5-Dimethyl-4'-methoxybenzophenone of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the experimental sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Molecular Perspective

The solubility of 3,5-Dimethyl-4'-methoxybenzophenone is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of dissolution must be negative for solubility to occur.

-

Van der Waals Forces: The extensive aromatic rings of the molecule provide a large surface area for London dispersion forces, which are the primary interactions with nonpolar solvents like toluene and hexane.

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a molecular dipole, allowing for favorable dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: While 3,5-Dimethyl-4'-methoxybenzophenone cannot act as a hydrogen bond donor, the lone pairs on the carbonyl and methoxy oxygens can act as hydrogen bond acceptors. This allows for interactions with polar protic solvents like alcohols. The strength of these interactions will influence the degree of solubility.

Visualizing Intermolecular Interactions

Caption: Intermolecular forces governing solubility.

Conclusion

While direct, published solubility data for 3,5-Dimethyl-4'-methoxybenzophenone is scarce, a robust understanding of its likely behavior in common organic solvents can be achieved through the analysis of its physicochemical properties and comparison with related structures. The provided predictive solubility profile serves as a valuable starting point for experimental design. For definitive quantitative data, the detailed shake-flask method offers a reliable and reproducible approach. By understanding the molecular interactions at play, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38839, Methoxyphenone. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 286742, 3,4-Dimethoxybenzophenone. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link].

-

Ribeiro da Silva, M. A., & Monte, M. J. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6629. [Link].

-

De La Rosa, M. A., et al. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 5(7), 955-963. [Link].

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link].

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 101(10), 3617-3649. [Link].

-

Chemistry For Everyone. (2022, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link].

-

de Oliveira, A. B., et al. (2015). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 26(1), 159-167. [Link].

-

Zhang, Z., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(4), 629-634. [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138466, 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link].

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link].

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link].

-

U.S. Government Publishing Office. (2000). 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. In Code of Federal Regulations. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Dimethoxybenzophenone (CAS 90-96-0). Retrieved from [Link].

-

Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 33-37. [Link].

-

Zhang, Z., et al. (2023). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Journal of the American Chemical Society, 145(39), 21096-21103. [Link].

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 143. [Link].

-

Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75730, 3,4-Dimethylbenzophenone. Retrieved from [Link].

Sources

CAS number 10472-83-0 properties and safety data

A comprehensive in-depth technical guide on the properties and safety data for CAS number 10472-83-0 cannot be provided at this time due to the limited availability of public information.

Extensive searches for the chemical substance associated with CAS number 10472-83-0 have yielded insufficient data to compile a detailed technical guide that meets the required standards of scientific integrity and comprehensiveness.

Initial investigations suggested a potential association with the chemical names (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone or 3,5-DIMETHYL-4'-METHOXYBENZOPHENONE. However, further targeted searches for these compounds did not uncover reliable and specific data sets for physicochemical properties, safety, and handling, or toxicological information.

The search results were often for structurally similar but distinct chemical compounds with different CAS numbers, such as (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone and (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. While these related compounds have some documented properties, it would be scientifically inaccurate and potentially unsafe to extrapolate this information to the substance with CAS number 10472-83-0.

Without a definitive and verifiable set of data for the specified CAS number, the creation of an in-depth technical guide with the requested components (quantitative data tables, experimental protocols, and detailed safety information) is not possible. It is recommended that researchers, scientists, and drug development professionals seeking information on this substance consult commercial chemical supplier databases directly or verify the CAS number for potential transcription errors.

Due to the lack of sufficient and verifiable data, the generation of a technical guide, including tables, diagrams, and a reference list, cannot be fulfilled.

Methodological & Application

Application Notes & Protocols: Investigating 3,5-Dimethyl-4'-methoxybenzophenone as a Novel Photoinitiator for 3D Printing Resins

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of 3,5-Dimethyl-4'-methoxybenzophenone as a Type II photoinitiator in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing resins. While this specific molecule is not yet widely documented for this application, its structural similarity to other effective benzophenone-based initiators suggests a strong potential for use in UV-curable formulations. This guide outlines a plausible synthesis, details the mechanism of photoinitiation, and provides detailed protocols for resin formulation, curing characterization, and mechanical testing of 3D printed objects. The methodologies are designed to be self-validating, enabling researchers to systematically evaluate the efficacy of this novel compound.

Introduction: The Role of Photoinitiators in Vat Photopolymerization

Vat photopolymerization technologies, such as SLA and DLP, have revolutionized rapid prototyping and manufacturing in various fields, including the production of medical devices and drug delivery systems.[1] These processes rely on the selective curing of a liquid photopolymer resin by a light source. The key to this transformation from liquid to solid is the photoinitiator, a compound that absorbs light energy and converts it into chemical energy in the form of reactive species, which then initiate a polymerization chain reaction.[2]

Photopolymer resins are typically composed of a mixture of monomers and oligomers that form a cross-linked polymer network upon curing.[3] Benzophenone and its derivatives are well-established as Type II photoinitiators.[4] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators, upon light absorption, enter an excited triplet state and then abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate the initiating free radicals.[5]

3,5-Dimethyl-4'-methoxybenzophenone is a promising candidate for a Type II photoinitiator due to its structural features. The benzophenone core provides the necessary chromophore for UV light absorption, while the electron-donating methyl and methoxy groups can influence the absorption spectrum and reactivity. This guide will explore the potential of this compound and provide a framework for its evaluation.

Synthesis and Characterization of 3,5-Dimethyl-4'-methoxybenzophenone

A plausible and efficient method for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone is the Friedel-Crafts acylation of anisole with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7]

Proposed Synthesis Protocol

Materials:

-

Anisole

-

3,5-Dimethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring over 20-30 minutes, maintaining the temperature at 0 °C.[8]

-

After the addition, allow the mixture to stir for an additional 15 minutes at 0 °C.

-

Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3,5-Dimethyl-4'-methoxybenzophenone by recrystallization or column chromatography.

Physicochemical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Dependent on purity, likely in the range of other substituted benzophenones (e.g., 4-methoxybenzophenone m.p. 58-63 °C)[9] |

| Solubility | Soluble in common organic solvents (e.g., acetone, THF, ethyl acetate), insoluble in water.[9] |

| UV-Vis Spectrum (in Acetonitrile) | Expected λmax ~250-260 nm (π→π) and a weaker absorption band at ~340-360 nm (n→π).[10] |

Mechanism of Photoinitiation

As a Type II photoinitiator, 3,5-Dimethyl-4'-methoxybenzophenone (BP-DMM) requires a co-initiator, such as a tertiary amine (e.g., ethyl-4-(dimethylamino)benzoate, EDB), to generate free radicals. The proposed mechanism is as follows:

-

Light Absorption: BP-DMM absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The triplet state BP-DMM abstracts a hydrogen atom from the alkyl group of the tertiary amine co-initiator, forming a ketyl radical and an amine-alkyl radical.

-

Initiation: The highly reactive amine-alkyl radical initiates the polymerization of acrylate or methacrylate monomers in the resin. The benzophenone-derived ketyl radical is generally less reactive and may participate in termination reactions.[4][5]

Figure 1: Proposed mechanism of Type II photoinitiation.

Formulation of 3D Printing Resins

A typical acrylate-based resin for SLA/DLP 3D printing consists of monomers, oligomers, the photoinitiator system, and other additives.[11][12]

Example Resin Formulation

The following table provides a starting point for a resin formulation to evaluate 3,5-Dimethyl-4'-methoxybenzophenone.

| Component | Function | Example | Weight % |

| Oligomer | Provides core mechanical properties | Urethane Diacrylate (UDA) | 40-60% |

| Monomer | Reactive diluent, adjusts viscosity | Isobornyl Acrylate (IBOA) | 20-40% |

| Monomer | Crosslinker | 1,6-Hexanediol Diacrylate (HDDA) | 10-20% |

| Photoinitiator | Light absorption, radical generation | 3,5-Dimethyl-4'-methoxybenzophenone | 0.5-3.0% |

| Co-initiator | Hydrogen donor | Ethyl-4-(dimethylamino)benzoate (EDB) | 1.0-4.0% |

| UV Blocker | Controls light penetration depth | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | 0.05-0.2% |

Resin Preparation Protocol

Safety Precaution: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

To a light-blocking (amber) glass bottle or container, add the desired amounts of the photoinitiator (3,5-Dimethyl-4'-methoxybenzophenone), co-initiator (EDB), and UV blocker.

-

Add a portion of the reactive diluent monomer (IBOA) and mix on a magnetic stirrer or roller until all solid components are fully dissolved. Gentle heating (40-50 °C) can be used to aid dissolution.

-

Once a clear solution is obtained, add the remaining monomers (HDDA) and the oligomer (UDA).

-

Continue mixing on a roller for several hours until the resin is completely homogeneous.

-

Store the formulated resin in a cool, dark place away from UV light sources.

Characterization of Formulated Resins and Cured Polymers

A systematic characterization is essential to determine the suitability of the formulated resin for 3D printing.

Figure 2: Workflow for resin and polymer characterization.

Liquid Resin Characterization

-

Viscosity: Measure the viscosity of the formulated resin using a rotational rheometer. The viscosity should be within the operational range of the target 3D printer (typically < 3000 cP at printing temperature).[13]

-

UV-Vis Spectroscopy: Determine the UV-Vis absorption spectrum of the resin to confirm the absorption range of the photoinitiator system and ensure it matches the wavelength of the 3D printer's light source (e.g., 385 nm or 405 nm).

Curing Characterization: Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization.[4][14]

Protocol:

-

Place a small, known mass (5-10 mg) of the liquid resin in an open aluminum DSC pan.

-

Place the pan in the DSC cell, which is equipped with a UV light source.

-

Equilibrate the sample at the desired isothermal temperature (e.g., 25 °C).

-

Expose the sample to UV light of a specific intensity and wavelength (matching the 3D printer) for a set duration.

-

The DSC will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH). The rate of heat flow is proportional to the rate of polymerization.[5]

-

By comparing the reaction enthalpy at different light intensities and initiator concentrations, the curing efficiency can be optimized.

3D Printing and Post-Curing

-

Printing: Use a standard SLA or DLP 3D printer with a light source matching the photoinitiator's absorption. Print standardized test specimens for mechanical testing, such as dumbbell shapes for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790).[12][15]

-

Post-Curing: After printing, clean the parts with a suitable solvent (e.g., isopropanol) to remove any uncured resin. Then, post-cure the parts in a UV curing chamber to ensure complete polymerization and achieve final mechanical properties.

Cured Polymer Characterization

Perform mechanical testing on the post-cured specimens according to established standards to evaluate the material properties.

-

Tensile Properties (ASTM D638): Use a universal testing machine to measure the tensile strength, modulus of elasticity, and elongation at break of the dumbbell-shaped specimens.[11][16]

-

Flexural Properties (ASTM D790): Use a three-point bending test setup to measure the flexural strength and flexural modulus of the rectangular bar specimens.[17][18]

-

Hardness: Measure the Shore D hardness of the cured material using a durometer.

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone presents a viable, yet unexplored, candidate as a Type II photoinitiator for 3D printing resins. Its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action is well-understood based on the behavior of similar benzophenone derivatives. The protocols outlined in this guide provide a robust framework for formulating and characterizing resins containing this novel compound. Through systematic evaluation of the resin's curing kinetics and the mechanical properties of the final printed objects, researchers can effectively determine its potential for developing new, high-performance materials for a range of applications, from rapid prototyping to advanced drug delivery systems.

References

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28). Retrieved from [Link]

-

PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION - Linseis. (n.d.). Retrieved from [Link]

-

ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017.

-

Rheology of Dental Photopolymers for SLA/DLP/MSLA 3D Printing - MDPI. (2023, November 29). Retrieved from [Link]

-

Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing. (2018, February 2). ACS Omega. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 20). Retrieved from [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021, July 29). Retrieved from [Link]

-

ASTM D638: tensile properties plastics - ZwickRoell. (n.d.). Retrieved from [Link]

-

Standard Test Methods for - Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1 - CSTJ Matériaux composites. (n.d.). Retrieved from [Link]

-

Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020, July 27). MDPI. Retrieved from [Link]

-

ASTM D638 Standard Test Method for Tensile Properties of Plastics - Industrial Physics. (n.d.). Retrieved from [Link]

-

Methoxyphenone | C16H16O2 | CID 38839 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem. (n.d.). Retrieved from [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … - ResearchGate. (n.d.). Retrieved from [Link]

-

ASTM D790 Flexural Test Bar: Complete Guide - Master Precision Molds, By Bound. (2025, July 14). Retrieved from [Link]

-

Understanding Photoinitiators for 3D Printing Resins: A Buyer's Guide. (2026, January 20). Retrieved from [Link]

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC - NIH. (2021, February 2). Retrieved from [Link]

-

4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ASTM D790 3-point flexure test plastics - ZwickRoell. (n.d.). Retrieved from [Link]

-

3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem. (n.d.). Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1 - ResearchGate. (n.d.). Retrieved from [Link]

-

Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC - NIH. (2022, July 22). Retrieved from [Link]

-

The kinetics of the photopolymerization process measured by Photo-DSC... - ResearchGate. (n.d.). Retrieved from [Link]

-

Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC. (2024, May 22). Retrieved from [Link]

Sources

- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 3. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. industrialphysics.com [industrialphysics.com]

- 11. store.astm.org [store.astm.org]

- 12. zwickroell.com [zwickroell.com]

- 13. Methoxyphenone | C16H16O2 | CID 38839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. zwickroell.com [zwickroell.com]

- 16. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 17. store.astm.org [store.astm.org]

- 18. boundengineering.com [boundengineering.com]

Application Notes and Protocols: The Use of 3,5-Dimethyl-4'-methoxybenzophenone in Polymeric Material Synthesis

Introduction: A Versatile Type II Photoinitiator for Radical Polymerization

3,5-Dimethyl-4'-methoxybenzophenone, a substituted aromatic ketone, serves as a highly efficient Type II photoinitiator for free-radical polymerization. Belonging to the benzophenone family of compounds, it is instrumental in the UV curing of coatings, inks, adhesives, and the fabrication of specialized polymeric materials.[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage, 3,5-Dimethyl-4'-methoxybenzophenone requires the presence of a co-initiator, or synergist, to generate the initiating free radicals.[3] This bimolecular mechanism offers distinct advantages, including greater formulation stability in the absence of light and opportunities to modulate curing kinetics through the selection of the co-initiator.

The molecular structure of 3,5-Dimethyl-4'-methoxybenzophenone, featuring electron-donating methyl and methoxy groups, influences its photochemical properties, including its UV absorption profile and the reactivity of its excited triplet state. These substitutions are critical for tuning the initiator's performance to specific monomer systems and light sources. This document provides a comprehensive guide for researchers and professionals in polymer science and drug development on the principles, applications, and detailed protocols for utilizing 3,5-Dimethyl-4'-methoxybenzophenone in the synthesis of polymeric materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3,5-Dimethyl-4'-methoxybenzophenone is essential for its effective use.

| Property | Value | Reference |

| IUPAC Name | (3,5-dimethylphenyl)(4-methoxyphenyl)methanone | [4] |

| CAS Number | 10472-83-0 | [4] |

| Molecular Formula | C₁₆H₁₆O₂ | [4] |

| Molecular Weight | 240.30 g/mol | [4] |

| Appearance | Inferred: White to off-white crystalline solid | General knowledge |

| Boiling Point | 391 °C at 760 mmHg | [4] |

| Flash Point | 174.4 °C | [4] |

| Density | 1.072 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, DMSO), monomers (e.g., acrylates) | [3][5] |

Mechanism of Photoinitiation: A Synergistic Approach

The function of 3,5-Dimethyl-4'-methoxybenzophenone as a photoinitiator is a classic example of a Type II hydrogen abstraction mechanism. This process involves several key steps, which are initiated by the absorption of UV radiation.

-

Photoexcitation: Upon exposure to UV light of an appropriate wavelength, the benzophenone derivative absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in the initiation process.

-

Hydrogen Abstraction: The triplet-state benzophenone possesses a diradical character and is highly electrophilic. It readily abstracts a hydrogen atom from a suitable donor molecule, the co-initiator or synergist. Tertiary amines, such as triethylamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used for this purpose due to the presence of labile hydrogens on the carbon alpha to the nitrogen atom.[3] This abstraction generates two radicals: a ketyl radical from the benzophenone and an amine-alkyl radical from the co-initiator.

-

Initiation of Polymerization: The amine-alkyl radical is typically the primary species that initiates the polymerization of vinyl monomers, such as acrylates or methacrylates.[6] The benzophenone ketyl radical is generally less reactive and often terminates by dimerization or other pathways, playing a minimal role in chain initiation.[1]

The overall workflow for initiating polymerization is depicted below.

Caption: Experimental workflow for photopolymerization.

The detailed chemical mechanism is illustrated in the following diagram.

Caption: Mechanism of Type II photoinitiation.

Application Protocol: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of a typical acrylate-based formulation using 3,5-Dimethyl-4'-methoxybenzophenone. This can be adapted for various applications, including coatings, adhesives, or the fabrication of bulk materials.

Materials and Equipment

-

Photoinitiator: 3,5-Dimethyl-4'-methoxybenzophenone

-

Co-initiator: N-methyldiethanolamine (MDEA) or Triethylamine (TEA)

-

Monomer/Oligomer Blend: e.g., Trimethylolpropane triacrylate (TMPTA) or a blend of a urethane diacrylate oligomer and a reactive diluent like isobornyl acrylate (IBOA).

-

Solvent (optional): Acetone or Ethyl Acetate for viscosity adjustment. Most UV curing is performed solvent-free.

-

UV Light Source: Medium-pressure mercury lamp or a UV-LED source with an emission spectrum overlapping the absorption of the photoinitiator (typically in the 300-400 nm range).[2] A 365 nm LED is often a suitable choice.[1]

-

Real-Time FTIR (RT-FTIR) Spectrometer with ATR accessory (for kinetic studies): To monitor the disappearance of the acrylate C=C bond peak (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹).[5]

-

Substrate: Glass slides, metal panels, or a suitable mold.

-

Nitrogen or Argon source (optional): For creating an inert atmosphere to reduce oxygen inhibition.

Protocol: Bulk Photopolymerization

-

Formulation Preparation:

-

In a light-protected vessel (e.g., an amber vial), combine the monomer/oligomer blend. A typical formulation might be based on weight percent (wt%).

-

Add 3,5-Dimethyl-4'-methoxybenzophenone to the monomer blend. A typical concentration range is 0.5-5 wt%.

-

Add the amine co-initiator. The concentration is often in a similar range to the photoinitiator, from 1-5 wt%.

-

Mix the components thoroughly until the photoinitiator is completely dissolved. Gentle warming (e.g., to 40-50 °C) may be required. Ensure the mixture is homogenous.

-

-

Sample Preparation for Curing:

-

Apply a thin film of the formulation onto a substrate using a barcoater or spin coater for coatings applications.

-

For bulk polymerization, pour the liquid resin into a transparent mold (e.g., silicone or Teflon).

-

-

UV Curing:

-

Place the sample under the UV light source. The distance from the lamp to the sample should be consistent to ensure reproducible light intensity.

-

If available, purge the curing chamber with nitrogen for several minutes before and during irradiation to minimize oxygen inhibition, which can quench the triplet state of the photoinitiator and scavenge free radicals.

-

Irradiate the sample for a predetermined time (ranging from seconds to several minutes), depending on the light intensity, formulation reactivity, and desired degree of conversion.

-

-

Kinetic Analysis (using RT-FTIR):

-

Place a drop of the liquid formulation onto the ATR crystal.

-

Record a baseline IR spectrum.

-

Begin UV irradiation and simultaneously start collecting IR spectra at rapid intervals.

-

Monitor the decrease in the area of the characteristic acrylate peak (e.g., 810 cm⁻¹) over time. The percent conversion can be calculated using the formula: Conversion (%) = (1 - (Aₜ / A₀)) * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[5]

-

Expected Results and Data Analysis

The efficiency of polymerization initiated by 3,5-Dimethyl-4'-methoxybenzophenone can be evaluated by several metrics. While specific data for this exact initiator is not widely published, the following table provides representative data based on studies of structurally similar benzophenone derivatives used to polymerize multifunctional acrylates.[7][8]

| Parameter | Condition A (Low Intensity) | Condition B (High Intensity) |

| Formulation | TMPTA, 2% 4-Methoxybenzophenone, 3% MDEA | TMPTA, 2% 4-Methoxybenzophenone, 3% MDEA |

| UV Source | 365 nm LED | 365 nm LED |

| Light Intensity | 10 mW/cm² | 100 mW/cm² |

| Atmosphere | Air | Air |

| Time to >90% Conversion | ~60 seconds | ~10 seconds |

| Final Monomer Conversion | > 95% | > 95% |

| Resulting Polymer | Crosslinked Poly(TMPTA) | Crosslinked Poly(TMPTA) |

| Hardness (Shore D) | 75-85 | 80-90 |

| Glass Transition Temp. (Tg) | 160-180 °C | 170-190 °C |

Note: This data is illustrative and based on the performance of similar benzophenone systems. Actual results with 3,5-Dimethyl-4'-methoxybenzophenone may vary.

Troubleshooting and Field-Proven Insights

-

Oxygen Inhibition: A common issue in free-radical polymerization is inhibition by atmospheric oxygen, which leads to tacky or uncured surfaces.[6]

-

Solution: Increase the light intensity, increase the photoinitiator concentration, or perform the curing under an inert atmosphere (N₂ or Ar). The use of amine co-initiators also helps mitigate oxygen inhibition as they can consume oxygen.

-

-

Yellowing: Formulations containing amine co-initiators can sometimes exhibit yellowing upon curing or aging.

-

Solution: Optimize the concentration of the amine. Some modern amine synergists are designed to be less prone to yellowing.

-

-

Incomplete Curing (Through-Cure): For thick or pigmented samples, UV light may not penetrate sufficiently, leading to incomplete curing in the lower layers.

-

Solution: Select a photoinitiator with good photobleaching properties or one that has some absorbance at longer wavelengths (near 400 nm). The choice of a lamp with output at various wavelengths can also be beneficial.

-

-

Influence of Substituents: The electron-donating methoxy and dimethyl groups on the 3,5-Dimethyl-4'-methoxybenzophenone molecule can influence its UV absorption, shifting it to slightly longer wavelengths compared to unsubstituted benzophenone, which can be advantageous for curing with 365 nm or 405 nm LEDs.[2]

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone is a valuable and versatile tool in the synthesis of polymeric materials via photopolymerization. Its efficacy as a Type II photoinitiator, when paired with a suitable amine co-initiator, allows for rapid and controlled curing of a wide range of acrylate and methacrylate-based formulations. By understanding the underlying photochemical mechanism and carefully controlling experimental parameters such as light intensity, atmosphere, and formulation composition, researchers can effectively leverage this compound to produce high-performance polymers for diverse applications.

References

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

-

Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry. Available at: [Link]

-

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. PubChem. Available at: [Link]

-

(4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. Available at: [Link]

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]

-

A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. Available at: [Link]

-

Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. SciSpace. Available at: [Link]

-

Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels. Journal of the Mechanical Behavior of Biomedical Materials. Available at: [Link]

-

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone. GlobalChemMall. Available at: [Link]

-

Cross‐Linking Photopolymerization of Monoacrylate Initiated by Benzophenone. Journal of Polymer Science, Part A: Polymer Chemistry. Available at: [Link]

-

Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. Available at: [Link]

Sources

- 1. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. globalchemmall.com [globalchemmall.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 3,5-Dimethyl-4'-methoxybenzophenone as a Photoremovable Protecting Group

Introduction: A New Frontier in Photocontrolled Release

Photoremovable protecting groups (PPGs), often referred to as "photocages," are powerful tools in chemistry and biology, enabling researchers to control the release of active molecules with high spatial and temporal precision using light.[1] This ability to initiate biological processes or chemical reactions on demand has profound implications for drug delivery, neuroscience, and materials science.[1] The benzophenone chromophore, a well-studied entity in photochemistry, serves as a robust scaffold for the design of effective PPGs.[2][3][4] Its photochemical reactivity, characterized by efficient intersystem crossing to a triplet state, allows it to participate in hydrogen abstraction or electron transfer processes, which can be harnessed to trigger the cleavage of a protected functional group.[2]

This guide introduces 3,5-dimethyl-4'-methoxybenzophenone , a rationally designed PPG that builds upon the foundational photochemistry of the benzophenone core. The strategic placement of two methyl groups on one phenyl ring and a methoxy group on the other is intended to fine-tune the molecule's photochemical and physical properties. The electron-donating methoxy group can influence the energy of the excited state, potentially red-shifting the absorption maximum to longer, less biologically damaging wavelengths. The dimethyl substitution pattern is anticipated to enhance stability and influence the conformation of the molecule, which can in turn affect the efficiency of the photorelease process.

These application notes will provide a comprehensive overview of the proposed advantages of 3,5-dimethyl-4'-methoxybenzophenone, a detailed look at its mechanism of action, and practical, step-by-step protocols for its synthesis, the protection of a model substrate, and the subsequent photodeprotection.

The Benzophenone Advantage: Mechanism of Photorelease

The utility of benzophenone-based PPGs stems from the photophysical properties of the benzophenone core. Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁). Through a very rapid and efficient process known as intersystem crossing (ISC), the molecule transitions to the more stable triplet state (T₁).[2] It is from this triplet state that the key chemical reactions leading to deprotection occur.

The primary mechanism for many benzophenone PPGs involves an intramolecular hydrogen abstraction. The excited triplet benzophenone acts as a radical, abstracting a hydrogen atom from a suitable nearby donor. In the case of protecting groups for alcohols or carboxylic acids, this hydrogen is often abstracted from the benzylic position of the protecting group itself or from the solvent. This generates a ketyl radical and a radical on the substrate-linker, which then undergoes further reactions to release the active molecule.

For 3,5-dimethyl-4'-methoxybenzophenone, the proposed photocleavage mechanism, when protecting a carboxylic acid (R-COOH) for instance, would proceed as follows:

-

Photoexcitation and Intersystem Crossing: The 3,5-dimethyl-4'-methoxybenzophenone moiety absorbs a photon, promoting it to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from a suitable donor, which could be the solvent or another molecule in the system.

-

Radical Intermediate Formation: This hydrogen abstraction generates a ketyl radical intermediate.

-

Cleavage and Release: The resulting radical species is unstable and undergoes fragmentation, leading to the release of the protected molecule (the carboxylic acid in this example) and the formation of photochemically inert byproducts.

The specific byproducts will depend on the reaction conditions, particularly the solvent used.

Visualizing the Photorelease Pathway

The following diagram illustrates the proposed photochemical cleavage mechanism for a carboxylic acid protected with 3,5-dimethyl-4'-methoxybenzophenone.

Caption: Proposed photocleavage pathway for a protected substrate.

Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone

The synthesis of unsymmetrical benzophenones is most commonly achieved through a Friedel-Crafts acylation reaction.[5][6] In this approach, an acyl chloride is reacted with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 3,5-dimethyl-4'-methoxybenzophenone, this would involve the acylation of anisole with 3,5-dimethylbenzoyl chloride.

Protocol: Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone

Materials:

-

3,5-Dimethylbenzoyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Addition of Anisole: Dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,5-dimethyl-4'-methoxybenzophenone.

Protecting a Model Substrate: Carboxylic Acid Esterification

To demonstrate the utility of 3,5-dimethyl-4'-methoxybenzophenone as a PPG, we will describe the protection of a model carboxylic acid, benzoic acid. The esterification can be achieved using standard coupling reagents.

Protocol: Protection of Benzoic Acid

Materials:

-

3,5-Dimethyl-4'-methoxybenzophenone (synthesized as above)

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve benzoic acid (1.0 equivalent), 3,5-dimethyl-4'-methoxybenzophenone (1.1 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

-

Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Washing: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected benzoic acid ester.

Photodeprotection: Releasing the Caged Molecule

The final and most crucial step is the light-induced removal of the protecting group. This is typically carried out by irradiating a solution of the protected substrate with a UV lamp at a wavelength corresponding to the absorption maximum of the benzophenone chromophore.

Protocol: Photorelease of Benzoic Acid

Materials:

-

Protected benzoic acid ester

-

Solvent (e.g., methanol, acetonitrile/water mixture)

-

UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)

-

Quartz reaction vessel

Procedure:

-

Solution Preparation: Prepare a dilute solution of the protected benzoic acid ester in a suitable solvent in a quartz reaction vessel. The choice of solvent can influence the reaction kinetics and byproduct formation. Protic solvents like methanol can act as hydrogen donors.

-

Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350 nm). The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to determine the optimal irradiation time.

-

Work-up: Once the reaction is complete, remove the solvent in vacuo.

-

Purification: The released benzoic acid and the photobyproducts can be separated by extraction or column chromatography. An acidic or basic extraction can be employed to isolate the carboxylic acid.

Workflow for Utilizing 3,5-Dimethyl-4'-methoxybenzophenone PPG

The following diagram outlines the complete workflow from synthesis to deprotection.

Caption: Complete workflow for using the PPG.

Quantitative Data and Considerations

While specific experimental data for 3,5-dimethyl-4'-methoxybenzophenone is not yet available in the literature, we can estimate its properties based on related compounds.

| Property | Estimated Value/Range | Rationale and Considerations |

| λmax (Absorption Maximum) | 330 - 350 nm | Based on 4-methoxybenzophenone. The dimethyl substitution is expected to cause a slight bathochromic (red) shift. |

| Quantum Yield (Φ) | 0.1 - 0.5 | This is a typical range for benzophenone-based PPGs. The actual value will be highly dependent on the substrate and solvent. |

| Solubility | Good in common organic solvents | The methyl and methoxy groups should enhance solubility in solvents like dichloromethane, ethyl acetate, and acetonitrile. |

| Byproducts | Dependent on solvent | In the presence of a hydrogen-donating solvent, byproducts from the reduced benzophenone will be formed. |

Important Considerations for Experimental Design:

-

Wavelength Selection: The irradiation wavelength should be chosen to maximize absorption by the PPG while minimizing damage to the substrate and biological system.

-

Solvent Choice: The solvent can significantly impact the photorelease kinetics and the nature of the byproducts. Protic solvents may participate in the reaction.

-

Oxygen: The presence of oxygen can quench the triplet excited state of the benzophenone, potentially reducing the efficiency of the photorelease. For quantitative studies, deoxygenation of the solution is recommended.

-

Monitoring the Reaction: It is crucial to monitor the progress of the photodeprotection to avoid over-irradiation, which could lead to degradation of the released substrate or byproducts.

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone represents a promising, yet underexplored, photoremovable protecting group. Its design incorporates features that are expected to provide favorable photochemical properties for controlled release applications. The protocols and insights provided in this guide, though based on the established chemistry of related benzophenone derivatives, offer a solid foundation for researchers to synthesize, utilize, and characterize this novel PPG. Further investigation into its specific photochemical parameters and applications in various systems will undoubtedly expand the toolkit available for the photocontrol of chemical and biological processes.

References

-

PubChem. 4-Methoxybenzophenone. National Center for Biotechnology Information. [Link]

-

Samanta, S., & et al. (2012). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 116(34), 8565–8573. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

-

Lhiaubet-Vallet, V., & et al. (2018). Sunscreen-Based Photocages for Topical Drugs: A Photophysical and Photochemical Study of A Diclofenac-Avobenzone Dyad. Molecules, 23(3), 694. [Link]

- Process for the preparation of 3, 5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (1990).

-

Klán, P., & et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (2008). ResearchGate. [Link]

-

Givens, R. S., & et al. (2013). Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation. Photochemical & Photobiological Sciences, 12(3), 481–492. [Link]

-

BODIPY-based photocages: rational design and their biomedical application. (2023). Chemical Communications. [Link]

-

Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. [Link]

-

PubChem. Methoxyphenone. National Center for Biotechnology Information. [Link]

-

Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. (2020). Toxicol Sci, 175(2), 261–276. [Link]

-

13 Friedel-Crafts Acylation. (n.d.). [Link]

-

L-E. G, & et al. (2011). Substituent Effect on the Photoreduction Kinetics of Benzophenone. J. Phys. Chem. A, 115(45), 12446–12454. [Link]

-

Double Disguise: Camouflaging Photocages for Bioorthogonally Controlled Conditional Activation. (2021). J Am Chem Soc, 143(3), 1516–1524. [Link]

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). Polymers (Basel), 13(11), 1801. [Link]

-

PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Front. Chem., 8, 584. [Link]

-

Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772-3777. [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … (2018). ResearchGate. [Link]

-

Method for preparing crude 2-hydroxy-4-methoxybenzophenone. (2017). Eureka | Patsnap. [Link]

-

Moore, W. M., Hammond, G. S., & Foss, R. P. (1961). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 83(13), 2789–2794. [Link]

-

3,4-DIMETHYL-4'-METHOXYBENZOPHENONE. (n.d.). Chemsrc. [Link]

Sources

- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. real.mtak.hu [real.mtak.hu]

- 4. mdpi.com [mdpi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Photoinitiation Efficiency of 3,5-Dimethyl-4'-methoxybenzophenone

Welcome to the technical support center for 3,5-Dimethyl-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your photopolymerization experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to 3,5-Dimethyl-4'-methoxybenzophenone